molecular formula C16H17NO B253383 N-(2-methylphenyl)-2-(3-methylphenyl)acetamide

N-(2-methylphenyl)-2-(3-methylphenyl)acetamide

Cat. No. B253383
M. Wt: 239.31 g/mol
InChI Key: QKIGZYABPWVHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-2-(3-methylphenyl)acetamide, also known as N-methyl-3,4-methylenedioxyamphetamine (MMDA), is a chemical compound that belongs to the amphetamine class of drugs. It is a psychoactive substance that has been used for its hallucinogenic properties in the past. However, in recent years, it has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(3-methylphenyl)acetamide is not fully understood. However, it is believed to modulate the activity of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a role in mood regulation, cognition, and behavior. It has also been shown to increase the release and uptake of these neurotransmitters.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-2-(3-methylphenyl)acetamide has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to produce feelings of euphoria, empathy, and emotional openness. Additionally, it has been shown to improve mood, increase sociability, and reduce anxiety and fear.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methylphenyl)-2-(3-methylphenyl)acetamide in lab experiments is that it has been shown to have a relatively low toxicity profile. It has also been shown to produce fewer adverse effects compared to other psychoactive substances, such as MDMA. However, one limitation is that it is a controlled substance and requires special permits to be used in research.

Future Directions

There are several future directions for research on N-(2-methylphenyl)-2-(3-methylphenyl)acetamide. One direction is to further investigate its therapeutic potential in the treatment of depression, anxiety, and PTSD. Another direction is to study its mechanism of action in more detail to better understand how it modulates neurotransmitter activity. Additionally, research could be conducted to investigate its potential use in neuroscience research, such as studying its effects on brain activity and connectivity. Finally, research could be conducted to develop new analogs of N-(2-methylphenyl)-2-(3-methylphenyl)acetamide with improved therapeutic properties and reduced adverse effects.
Conclusion:
In conclusion, N-(2-methylphenyl)-2-(3-methylphenyl)acetamide is a psychoactive substance that has gained attention in scientific research due to its potential therapeutic applications. It has been shown to have a similar mechanism of action as other psychoactive substances and has been studied for its potential use in the treatment of depression, anxiety, and PTSD. Research on N-(2-methylphenyl)-2-(3-methylphenyl)acetamide has also investigated its effects on neurotransmitter activity, biochemical and physiological effects, and potential use in neuroscience research. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to the development of new therapies and a better understanding of its effects on the brain and behavior.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-2-(3-methylphenyl)acetamide involves the reaction of 3,4-methylenedioxyphenylacetone with methylamine and aluminum isopropoxide. The reaction is carried out under anhydrous conditions and yields N-(2-methylphenyl)-2-(3-methylphenyl)acetamide as a white solid.

Scientific Research Applications

N-(2-methylphenyl)-2-(3-methylphenyl)acetamide has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a similar mechanism of action as other psychoactive substances, such as MDMA and psilocybin, which have been studied for their therapeutic potential. N-(2-methylphenyl)-2-(3-methylphenyl)acetamide has also been studied for its potential use in neuroscience research, as it has been shown to modulate the activity of certain neurotransmitters.

properties

Product Name

N-(2-methylphenyl)-2-(3-methylphenyl)acetamide

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(2-methylphenyl)-2-(3-methylphenyl)acetamide

InChI

InChI=1S/C16H17NO/c1-12-6-5-8-14(10-12)11-16(18)17-15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

QKIGZYABPWVHFI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=CC=C2C

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=CC=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.